molecular formula C4H7NS B2503176 2-(Ethylsulfanyl)acetonitrile CAS No. 53250-09-2

2-(Ethylsulfanyl)acetonitrile

Cat. No.: B2503176
CAS No.: 53250-09-2
M. Wt: 101.17
InChI Key: VWWGZUJJFSTWTN-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)acetonitrile (CAS: Not explicitly provided in evidence) is an organosulfur compound featuring an ethylthio (-S-CH₂CH₃) group attached to the α-carbon of acetonitrile. This compound serves as a versatile intermediate for synthesizing heterocycles, such as 1,2,4-triazoles (via cyclization reactions) and thiosemicarbazides, which exhibit antioxidant properties .

The ethylsulfanyl moiety contributes to its lipophilicity and modulates electronic effects, influencing its participation in nucleophilic substitutions, cyclizations, and redox reactions. For example, in , derivatives of this compound demonstrated significant antioxidant activity in DPPH and FRAP assays, with IC₅₀ values surpassing reference compounds like gallic acid .

Properties

IUPAC Name

2-ethylsulfanylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NS/c1-2-6-4-3-5/h2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWGZUJJFSTWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Ethylsulfanyl)acetonitrile can be synthesized through the reaction of ethanethiol with bromoacetonitrile. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis from ethanethiol and bromoacetonitrile can be scaled up for industrial purposes, considering the availability of starting materials and the simplicity of the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-(Ethylsulfanyl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for the oxidation of the sulfur atom.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

2-(Ethylsulfanyl)acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2-(Ethylsulfanyl)acetonitrile exerts its effects involves the reactivity of the ethylsulfanyl and nitrile groups. The sulfur atom can participate in redox reactions, while the nitrile group can undergo nucleophilic addition or substitution reactions. These reactions can lead to the formation of various biologically active compounds.

Comparison with Similar Compounds

Structural Analogues

The reactivity and applications of 2-(ethylsulfanyl)acetonitrile are best understood by comparing it to structurally related acetonitrile derivatives:

Compound Substituent Functional Group Key Properties
This compound -S-CH₂CH₃ Sulfanyl, nitrile High antioxidant activity; used in triazole synthesis
2-[(2-Isocyanophenyl)sulfanyl]acetonitrile -S-C₆H₄-NC Sulfanyl, nitrile Precursor for isothiocyanate derivatives; used in cyclization reactions
2-[(2-Furylmethyl)sulfonyl]acetonitrile -SO₂-CH₂(C₄H₃O) Sulfonyl, nitrile Enhanced electron-withdrawing effects; potential use in catalysis or materials
({2-[(2S)-2-Ethylpiperidin-1-yl]-2-oxoethyl}sulfanyl)acetonitrile -S-CH₂-C(=O)-piperidinyl Sulfanyl, nitrile Chiral center; applications in asymmetric synthesis or drug design

Key Structural Differences :

  • Sulfanyl vs. Sulfonyl Groups : Sulfonyl derivatives (e.g., 2-[(2-furylmethyl)sulfonyl]acetonitrile) exhibit stronger electron-withdrawing effects than sulfanyl groups, altering reactivity in nucleophilic additions .
  • Aromatic vs.

Biological Activity

2-(Ethylsulfanyl)acetonitrile is an organic compound characterized by the presence of both an ethylsulfanyl group and a nitrile functional group. Its unique structure has garnered interest in various fields, particularly in pharmaceuticals, where it serves as an intermediate in the synthesis of biologically active compounds. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₄H₇NS, and its structure can be represented as follows:

Structure C2H5S CH2CN\text{Structure }\text{C}_2\text{H}_5\text{S CH}_2\text{C}\equiv \text{N}

This compound features a sulfur atom bound to an ethyl group, which is further attached to an acetonitrile moiety. The combination of sulfur and nitrile functionalities provides distinct reactivity patterns that may influence its biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds containing sulfanyl groups can possess antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.
  • Cytotoxic Effects : Preliminary studies suggest that this compound may induce cytotoxicity in certain cancer cell lines, potentially through apoptosis or necrosis pathways.
  • Enzyme Inhibition : The nitrile group may interact with specific enzymes, leading to inhibition of their activity. This interaction could be beneficial in designing inhibitors for therapeutic targets.

Table 1: Summary of Biological Activities

Activity Effect Mechanism
AntimicrobialInhibition of bacterial growthDisruption of cell membranes
CytotoxicityInduction of cell death in cancer cellsApoptosis/necrosis pathways
Enzyme InhibitionInhibition of specific enzyme functionsInteraction with active sites of enzymes

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various sulfanyl compounds, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential use as a natural preservative in food products .
  • Cytotoxicity Evaluation : In vitro assays were conducted to assess the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death .
  • Enzyme Interaction Studies : Research focusing on enzyme inhibition revealed that this compound could inhibit key metabolic enzymes involved in cancer progression. This finding supports its potential role as a lead compound for drug development targeting metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The presence of the ethylsulfanyl group may facilitate interactions with lipid bilayers, leading to increased permeability and eventual cell lysis.
  • Reactive Metabolite Formation : Upon metabolism, this compound may generate reactive species that can modify biomolecules such as proteins and nucleic acids, contributing to its cytotoxic effects.
  • Competitive Inhibition : The nitrile moiety may mimic substrates for specific enzymes, leading to competitive inhibition and altered metabolic processes.

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